molecular formula C8H8N4O4 B404410 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 332164-33-7

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B404410
CAS No.: 332164-33-7
M. Wt: 224.17g/mol
InChI Key: ONQQXCWWUUEILQ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a nitro group and a benzoxadiazole ring, which contribute to its unique chemical behavior and applications.

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy to visualize cellular processes and structures.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules or cellular activities.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that this compound can be used to monitor glucose uptake in live cells at a single-cell resolution This suggests that it interacts with enzymes, proteins, and other biomolecules involved in glucose metabolism

Cellular Effects

The cellular effects of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are largely dependent on its role in glucose metabolism. As a fluorescent glucose analog, it can influence cell function by affecting glucose uptake and utilization This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules involved in glucose metabolism These interactions could potentially lead to changes in enzyme activity and gene expression

Metabolic Pathways

It is believed to be involved in glucose metabolism due to its use as a fluorescent glucose analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is usually conducted at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents can replace the nitro group or other functional groups on the ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or other electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various substituted benzoxadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent compound used in glucose uptake studies.

    NBD-TMA (2-(4-nitro-2,1,3-benzoxadiazol-7-yl)aminoethyl]trimethylammonium): A fluorescent dye with similar structural features.

Uniqueness

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific fluorescent properties and the presence of both a nitro group and a benzoxadiazole ring. These features make it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based assays.

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c13-4-3-9-6-2-1-5-7(11-16-10-5)8(6)12(14)15/h1-2,9,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQQXCWWUUEILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.